molecular formula C6H12O3 B1361559 2-[(2-Methoxyethoxy)methyl]oxirane CAS No. 13483-49-3

2-[(2-Methoxyethoxy)methyl]oxirane

Cat. No. B1361559
CAS RN: 13483-49-3
M. Wt: 132.16 g/mol
InChI Key: KQXZMAACKJIRJE-UHFFFAOYSA-N
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Description

“2-[(2-Methoxyethoxy)methyl]oxirane” is a chemical compound with the molecular formula C6H12O3 . It is also known by its IUPAC name "Oxirane, 2-[(2-methoxyethoxy)methyl]-" .


Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxyethoxy)methyl]oxirane” consists of a three-membered ring containing an oxygen atom, known as an oxirane or epoxide group. Attached to one of the carbon atoms of the ring is a methoxyethoxy methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Methoxyethoxy)methyl]oxirane” were not found, oxiranes in general are highly reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols and other compounds .


Physical And Chemical Properties Analysis

“2-[(2-Methoxyethoxy)methyl]oxirane” has a molecular weight of 132.158 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 176.4±15.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has a flash point of 55.4±17.7 °C .

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Merlani et al. (2015) studied the polymerization of a derivative of oxirane, leading to the formation of a polymer with a stiff conformation. This research suggests that such derivatives can contribute to developing materials with unique structural properties (Merlani et al., 2015).
    • Feng et al. (2012) designed and prepared novel alternating copolymers with oxirane derivatives. These polymers showed temperature responsivity and degradability, indicating potential biomedical applications (Feng et al., 2012).
  • Corrosion Inhibition :

    • Dagdag et al. (2019) investigated the use of aromatic epoxy monomers derived from oxirane in preventing carbon steel corrosion in acidic solutions. This study highlights the role of such compounds in materials protection and longevity (Dagdag et al., 2019).
  • Electrochromic Applications :

    • Zhang et al. (2014) synthesized a compound related to oxirane for enhancing the electrochromic properties of poly(3,4‐ethylenedioxythiophene) films. This research opens avenues for applications in smart windows and display technologies (Zhang et al., 2014).
  • Lithium Battery Technology :

    • Zheng et al. (2014) developed novel branched copolyethers using an oxirane derivative for application in lithium batteries. This study contributes to the field of energy storage and battery technology (Zheng et al., 2014).
  • Drug Delivery Systems :

    • Wang et al. (2011) synthesized amphiphilic alternating polyesters with oxirane derivatives for potential use in sustained-release drug delivery systems. This indicates the compound's significance in pharmaceutical applications (Wang et al., 2011).

Safety And Hazards

“2-[(2-Methoxyethoxy)methyl]oxirane” is considered hazardous. It has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms. The hazard statements associated with this compound include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(2-methoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZMAACKJIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40349-67-5
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40349-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60284046, DTXSID301197479
Record name 2-[(2-methoxyethoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethoxy)methyl]oxirane

CAS RN

13483-49-3, 40349-67-5
Record name NSC35148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-methoxyethoxy)methyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40349-67-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Feng, Y Liu, J Hao, C Xiong… - Journal of Polymer …, 2012 - Wiley Online Library
To combine temperature responsivity and degradability, novel alternating copolymers with polyester backbone and oligo(ethylene glycol) side chain were designed and prepared by …
Number of citations: 13 onlinelibrary.wiley.com
Z Dong, X Kong, Y Ma, K Yang, N Xue, Y Hua… - Available at SSRN … - papers.ssrn.com
Morinidazole is classified as a third-generation nitroimidazole antibacterial drug. During the production of morinidazole, the recrystallization solution was analyzed to identify and …
Number of citations: 0 papers.ssrn.com
L Feng, Y Liu, J Hao, X Li, C Xiong… - … Chemistry and Physics, 2011 - Wiley Online Library
A new class of thermoresponsive polyesters is prepared by alternating ring‐opening copolymerization of succinic anhydride (SA) and epoxide bearing oligo(ethylene glycol) (oligo‐EG) …
Number of citations: 11 onlinelibrary.wiley.com
Q Zhou, L Gu, Y Gao, Y Qin, X Wang… - J. Polym. Sci. Part A …, 2013 - researchgate.net
INTRODUCTION CO2 is becoming an ideal synthetic feedstock as it is nontoxic, renewable, abundant, and inexpensive, however its low reactivity limits its direct application in chemical …
Number of citations: 27 www.researchgate.net
M Matsumoto, T Uno, M Kubo, T Itoh - Ionics, 2013 - Springer
Polycarbonates (4a–d) with various side chain lengths were synthesized by the reaction of 1,4-bis(hydroxyethoxy)benzene derivatives and triphosgene in the presence of pyridine. The …
Number of citations: 39 link.springer.com
Y Wang, DJ Darensbourg - Coordination Chemistry Reviews, 2018 - Elsevier
Proof of principles studies by Inoue and coworkers in the late 1960s clearly illustrated the poorly controlled coupling of CO 2 and epoxides to provide polycarbonates. These early …
Number of citations: 190 www.sciencedirect.com
Y Zhu - 2016 - spiral.imperial.ac.uk
The thesis focuses on the synthesis of (multi)block copolyesters using combinations of the ring-opening copolymerization of anhydrides/epoxides and the ring-opening polymerization of …
Number of citations: 2 spiral.imperial.ac.uk
CWS Yeung, GEKK Seah, AYX Tan, SY Tee… - Circularity of …, 2023 - Elsevier
Anthropogenic carbon dioxide (CO 2 ) is currently the largest contributor to global warming. With its abundant, nontoxic, and renewable nature, incorporating CO 2 as feedstock for …
Number of citations: 1 www.sciencedirect.com
松本雅史 - (No Title), 2012 - mie-u.repo.nii.ac.jp
・電気の歴史 1879 年, エジソンは白熱電球という偉大な発明によって世界を目映る灯かりで照らしました. 電球の中を流れる電気の正体が突き止められたのは, それからさらに 20 年後の 1897 年, …
Number of citations: 3 mie-u.repo.nii.ac.jp

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